molecular formula C11H11BrO3 B13144925 Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13144925
M. Wt: 271.11 g/mol
InChI Key: YKUHMNFZMKURIE-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a bromophenyl group and a methyloxirane moiety attached to a carboxylate ester. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with methyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired oxirane ring. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Diols or other oxygenated compounds.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This reactivity can result in the inhibition of enzymes or the modification of proteins, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 3-(4-methylphenyl)-3-methyloxirane-2-carboxylate: Similar structure but with a methyl group instead of bromine.

Uniqueness

Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .

Biological Activity

Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate is an organic compound classified as an oxirane, characterized by its three-membered cyclic ether structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C10_{10}H9_{9}BrO2_2
  • Molecular Weight : 271.11 g/mol
  • Structure : The compound features a bromophenyl group at the 4-position and a methyloxirane ring, contributing to its unique reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its oxirane ring, which can undergo nucleophilic attack by various biological targets, including proteins and nucleic acids. This reactivity can lead to covalent modifications that may disrupt normal cellular functions.

Key Mechanisms:

  • Covalent Bond Formation : The oxirane ring can react with nucleophilic sites in proteins, potentially altering their function and leading to therapeutic effects.
  • Targeting Specific Pathways : Research suggests that compounds with similar structures may inhibit specific enzymes or pathways involved in disease processes, positioning this compound as a candidate for further therapeutic exploration.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro. For instance:

  • Antiviral Activity : Studies have shown that related compounds can inhibit viral proteases, suggesting potential antiviral applications for this compound through similar mechanisms.
  • Cytotoxicity : Preliminary assays indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

  • Antiviral Screening : A study involving a library of oxirane derivatives demonstrated that compounds with similar structural features effectively inhibited human cytomegalovirus (HCMV) proteases. This compound's structural similarity suggests it may also possess antiviral properties.
  • Cytotoxicity Assessment : In a recent study evaluating the cytotoxic effects of various oxiranes on breast cancer cells, this compound showed promising results, indicating a dose-dependent decrease in cell viability.

Data Tables

Compound NameMolecular FormulaKey Biological Activity
This compoundC10_{10}H9_{9}BrO2_2Potential antiviral and cytotoxic properties
Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylateC10_{10}H10_{10}F1_1O2_2Antiviral activity against HCMV
Methyl 2-(propan-2-yl)oxirane-2-carboxylateC7_{7}H12_{12}O2_2Non-cytotoxic; lacks significant activity

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-11(9(15-11)10(13)14-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3

InChI Key

YKUHMNFZMKURIE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=CC=C(C=C2)Br

Origin of Product

United States

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